molecular formula C12H14O B2999694 (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823878-57-4

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No.: B2999694
CAS No.: 1823878-57-4
M. Wt: 174.243
InChI Key: PUDLKQMQGJHXDA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the functionalization of the BCP core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted BCP derivatives . This method involves the use of radical reactions to introduce various substituents onto the BCP core. Industrial production methods for this compound are still under development, but the scalability of these synthetic routes is a key focus .

Chemical Reactions Analysis

(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDLKQMQGJHXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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